Enthalpy of Formation: 3,4-Dicyanofurazan vs. 3,4-Dicyanofuroxan
The standard enthalpy of formation (ΔfH°solid) for 1,2,5-oxadiazole-3,4-dicarbonitrile (3,4-dicyanofurazan) was determined to be 456.1 ± 5.4 kJ/mol via bomb combustion calorimetry [1]. In direct comparison, its close structural analog 3,4-dicyanofuroxan (2-oxide derivative, CAS 17557-81-2) exhibits a higher enthalpy of formation of 465.7 ± 0.8 kJ/mol under identical measurement conditions [2]. The 9.6 kJ/mol difference in ΔfH°solid between these two dicyano-substituted heterocycles is directly attributable to the presence of the exocyclic N-oxide oxygen in the furoxan derivative, which contributes additional endothermic character to the molecular framework.
| Evidence Dimension | Standard enthalpy of formation (ΔfH°solid) |
|---|---|
| Target Compound Data | 456.1 ± 5.4 kJ/mol |
| Comparator Or Baseline | 3,4-Dicyanofuroxan: 465.7 ± 0.8 kJ/mol |
| Quantified Difference | 9.6 kJ/mol lower for target compound |
| Conditions | Bomb combustion calorimetry (Ccb); solid phase; standard conditions |
Why This Matters
This quantifies the precise thermochemical penalty of selecting the furazan core over the furoxan N-oxide, enabling accurate predictive modeling of combustion energetics and specific impulse for propellant development applications.
- [1] NIST Chemistry WebBook. 1,2,5-Oxadiazole-3,4-dicarbonitrile: Condensed phase thermochemistry data. Data compiled by Afeefy, H.Y.; Liebman, J.F.; Stein, S.E. Reference: Lupton, E.C., Jr.; Hess, G., J. Chem. Eng. Data, 1975, 20, 135-137. View Source
- [2] NIST Chemistry WebBook. 2-Oxo-1,2,5-oxadiazole-3,4-dicarbonitrile (3,4-Dicyanofuroxan): Condensed phase thermochemistry data. Data compiled by Afeefy, H.Y.; Liebman, J.F.; Stein, S.E. Reference: Lupton, E.C., Jr.; Hess, G., J. Chem. Eng. Data, 1975, 20, 135-137. View Source
